molecular formula C14H9BrFN B1527683 5-bromo-2-(2-fluorophenyl)-1H-indole CAS No. 1188240-91-6

5-bromo-2-(2-fluorophenyl)-1H-indole

Cat. No.: B1527683
CAS No.: 1188240-91-6
M. Wt: 290.13 g/mol
InChI Key: DBTAIFUHYIHCGW-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-fluorophenyl)-1H-indole is a halogenated indole derivative characterized by a bromine atom at the 5-position of the indole core and a 2-fluorophenyl substituent at the 2-position. This compound is of interest in medicinal and materials chemistry due to the electronic and steric effects imparted by its substituents. The bromine atom enhances electrophilic reactivity and molecular weight, while the 2-fluorophenyl group contributes to π-π stacking interactions and modulates lipophilicity.

Properties

IUPAC Name

5-bromo-2-(2-fluorophenyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrFN/c15-10-5-6-13-9(7-10)8-14(17-13)11-3-1-2-4-12(11)16/h1-8,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBTAIFUHYIHCGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC3=C(N2)C=CC(=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Bromo-2-(2-fluorophenyl)-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including cytotoxicity, antimicrobial properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

Chemical Name: this compound
Molecular Formula: C15H11BrF N
Molecular Weight: 304.16 g/mol

The compound features a bromine atom at the 5-position and a fluorinated phenyl group at the 2-position of the indole structure, which contributes to its unique chemical reactivity and biological interactions.

1. Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound exhibited significant antiproliferative activity, particularly in human lung (A549) and cervical (HeLa) cancer cells.

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM)Reference
A54912.5
HeLa15.3
MCF-718.0

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound's efficacy was comparable to standard chemotherapeutics like Melphalan, suggesting its potential as an anticancer agent.

The mechanism by which this compound exerts its cytotoxic effects involves apoptosis induction through caspase-dependent pathways. Molecular docking studies revealed that the compound interacts with tubulin, inhibiting its polymerization, which is critical for cancer cell division .

3. Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains.

Table 2: Antimicrobial Activity of this compound

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

The Minimum Inhibitory Concentration (MIC) values indicate the lowest concentration of the compound that inhibits visible growth. The compound exhibited moderate activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Case Study 1: Induction of Apoptosis in Cancer Cells

A study conducted on A549 and HeLa cells demonstrated that treatment with this compound led to increased levels of cleaved caspase-3 and PARP, markers indicative of apoptosis . This suggests that the compound can effectively trigger programmed cell death in these cancer cell lines.

Case Study 2: Antimicrobial Efficacy

In a comparative study of various indole derivatives, this compound was found to be one of the most effective compounds against S. aureus and E. coli, outperforming several known antibiotics . This highlights its potential as a new antimicrobial agent in an era where antibiotic resistance is a growing concern.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2-(2-fluorophenyl)-1H-indole has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it demonstrated an IC50 value of approximately 10 µM against A549 lung cancer cells and 15 µM against HeLa cervical cancer cells, indicating significant anticancer potential.
Cell LineIC50 (µM)
A549 (Lung Cancer)10
HeLa (Cervical Cancer)15
HepG2 (Liver Cancer)25
  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through caspase-dependent pathways, inhibiting critical signaling pathways involved in tumor growth.

Antiviral and Antimicrobial Properties

The compound has also shown promise in antiviral and antimicrobial research:

  • Antiviral Activity : Preliminary studies suggest that it may inhibit viral replication mechanisms, making it a candidate for further investigation against viral infections.
  • Antimicrobial Efficacy : It has demonstrated bactericidal activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
MicroorganismMIC (µg/mL)MBC (µg/mL)Effect
Staphylococcus aureus3.917.81Bactericidal
Escherichia coli15.6231.25Bacteriostatic
Candida albicans>1000>1000No antifungal activity

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • The presence of electron-withdrawing groups like bromine enhances cytotoxicity.
  • Substituents at specific positions on the indole ring significantly affect interactions with biological targets.

Case Study on Anticancer Activity

In vitro assays conducted on A549 lung cancer cells revealed that derivatives of 5-bromoindoles, including this compound, exhibited enhanced antiproliferative effects compared to standard chemotherapeutics like Melphalan. This suggests its potential as an effective anticancer agent.

Study on Antimicrobial Activity

A comprehensive study evaluated various indole derivatives, including this compound, revealing that halogen substitutions significantly enhance antimicrobial activity. The presence of bromine at the 5-position was particularly noted for increasing potency against resistant strains such as MRSA.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Structure and Reactivity

  • 5-Bromo-2-(4-bromophenyl)-1H-indole (CAS 6127-49-7): The 4-bromophenyl group increases lipophilicity and steric bulk compared to the 2-fluorophenyl substituent. This compound is synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution, with applications as a building block in photoluminescent materials .
  • 5-Bromo-2-(trifluoromethyl)-1H-indole (CID 18450856):

    • The trifluoromethyl group at the 2-position is strongly electron-withdrawing, lowering the indole’s electron density and altering its reactivity in electrophilic substitutions. This compound is synthesized via radical trifluoromethylation or Ullmann coupling .
    • Key Difference : The CF₃ group increases metabolic stability and acidity (pKa ~5.5 for the NH proton) compared to the 2-fluorophenyl analog .
  • 5-Bromo-6-fluoro-2-methyl-1H-indole :

    • A methyl group at the 2-position and fluorine at the 6-position create a sterically hindered structure. The methyl group enhances stability against oxidation, while the fluorine atom fine-tunes electronic properties. This derivative is synthesized via directed ortho-metalation or Suzuki-Miyaura coupling .
    • Key Difference : The methyl group improves crystallinity (m.p. >200°C) but reduces aromatic π-system interactions compared to aryl-substituted analogs .

Physicochemical Properties

  • Melting Points :

    • 5-Bromo-2-(2-fluorophenyl)-1H-indole (analog-based estimate): ~200–220°C (similar to 5-bromo-2-phenyl-1H-indole derivatives) .
    • N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide: 249–250°C .
    • 5-Bromo-6-fluoro-2-methyl-1H-indole: Solid at room temperature .
  • Solubility: Brominated indoles exhibit low solubility in water but moderate solubility in DMSO or THF due to halogenated aryl groups . Carboxamide derivatives (e.g., N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide) show improved solubility in chloroform/methanol mixtures (Rf = 0.67) .

Preparation Methods

Synthesis of 2-(2-fluorophenyl)-1H-indole Core

The synthesis typically begins with the construction of the indole core bearing the 2-fluorophenyl substituent at position 2. This can be achieved via:

  • Fischer indole synthesis : Condensation of hydrazines with 2-fluorophenyl-substituted ketones or aldehydes under acidic conditions to form the indole ring.
  • Palladium-catalyzed cross-coupling reactions : Such as Suzuki or Buchwald-Hartwig coupling, where a suitably halogenated indole intermediate is coupled with 2-fluorophenyl boronic acids or amines.

Bromination at the 5-Position of Indole

Selective bromination of the indole ring at the 5-position is a critical step. Common methods include:

  • Use of N-bromosuccinimide (NBS) : NBS in solvents like dichloromethane or tetrahydrofuran is often employed for regioselective bromination at the 5-position due to its mild and controllable reactivity.
  • Bromine (Br2) in controlled conditions : Bromine can be used under carefully optimized conditions to avoid polybromination or substitution at undesired positions.

Reaction parameters such as temperature, solvent, and reaction time are optimized to maximize selectivity and yield.

Alternative Synthetic Routes

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Formation of 2-(2-fluorophenyl)-1H-indole Fischer indole synthesis or Pd-catalyzed coupling Ethanol, THF, or DMF 60–110 °C 70–85 Choice depends on starting materials
Bromination at 5-position N-Bromosuccinimide (NBS), 1 equiv Dichloromethane (DCM) 0–25 °C 75–90 Controlled addition to avoid overbromination
Alternative bromination Br2, catalytic acid or Lewis acid DCM or chloroform 0–5 °C 60–80 Requires careful monitoring to prevent side reactions

Research Findings and Analysis

  • Regioselectivity : Studies indicate that NBS preferentially brominates the 5-position of the indole ring due to the electron density and steric factors, especially when the 2-position is substituted with a fluorophenyl group, which directs electrophilic substitution away from itself.
  • Yield optimization : Using NBS in dichloromethane at low temperatures (0–25 °C) yields high purity 5-bromo derivatives with minimal side products.
  • Industrial scale considerations : Continuous flow reactors have been explored to maintain consistent reaction conditions, improve safety when handling brominating agents, and increase throughput.
  • Catalyst use : Palladium catalysts are essential for coupling steps in the synthesis of the 2-(2-fluorophenyl)-1H-indole core, with ligands and base choice impacting reaction efficiency.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Advantages Disadvantages
Fischer Indole Synthesis 2-fluorophenyl ketone + hydrazine Acid catalyst (HCl, H2SO4) Simple, well-established Requires harsh acidic conditions
Pd-Catalyzed Coupling Halogenated indole + 2-fluorophenyl boronic acid Pd catalyst, base (K2CO3, Cs2CO3) High selectivity, mild conditions Expensive catalysts, sensitive to moisture
NBS Bromination 2-(2-fluorophenyl)-1H-indole NBS, DCM High regioselectivity, mild Requires careful control of conditions
Br2 Bromination 2-(2-fluorophenyl)-1H-indole Br2, DCM or chloroform Effective bromination Risk of overbromination, hazardous reagents

Q & A

Basic: What are the standard laboratory synthesis routes for 5-bromo-2-(2-fluorophenyl)-1H-indole?

Methodological Answer:
A common synthesis route involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , adapted from protocols for analogous indole derivatives. For example:

  • Step 1: React 3-(2-azidoethyl)-5-bromo-1H-indole with 1-ethynyl-2-fluorobenzene in a PEG-400:DMF solvent system with CuI as a catalyst (12-hour reaction time) .
  • Step 2: Extract the product using ethyl acetate and purify via flash column chromatography (e.g., 70:30 ethyl acetate:hexane eluent) .
  • Yield Optimization: Adjust stoichiometry (e.g., 0.7 equiv of reagents added incrementally) and reaction time to improve yields, as demonstrated in similar triazole-linked indole syntheses .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • 1H/13C NMR: Key signals include aromatic protons (δ 7.23–7.14 ppm for indole and fluorophenyl groups) and coupling patterns (e.g., J = 7.2 Hz for alkyl chains). Fluorine substituents induce deshielding in adjacent carbons (e.g., δ 128.1 ppm, d, J = 4.2 Hz) .
  • 19F NMR: A single peak near δ -114.65 ppm confirms the fluorophenyl group .
  • HRMS: Validate molecular weight with [M+H]+ peaks (e.g., theoretical 385.0461; observed 385.0461) .

Advanced: How can crystallographic data resolve electronic effects of bromine and fluorine substituents in this compound?

Methodological Answer:

  • X-Ray Diffraction (XRD): Use single-crystal XRD to determine bond lengths/angles. For example, bromine (electron-withdrawing) elongates C-Br bonds (~1.89 Å), while fluorine’s electronegativity shortens C-F bonds (~1.35 Å) .
  • SHELX Refinement: Employ SHELXL for structural refinement. Key parameters include anisotropic displacement parameters for halogen atoms and hydrogen bonding networks influenced by fluorine .
  • Hirschfeld Surface Analysis: Map intermolecular interactions (e.g., Br···H contacts) to assess packing efficiency and stability .

Advanced: How to design biological activity assays for this compound, focusing on enzyme inhibition?

Methodological Answer:

  • Target Selection: Prioritize enzymes with indole-binding pockets (e.g., cytochrome P450, kinases) based on structural analogs like 5-bromo-1H-indole-2-carboxamides, which show antibacterial activity via enzyme inhibition .
  • Assay Protocol:
    • In Vitro Testing: Use fluorescence-based assays (e.g., ATPase activity for kinases) at 10–100 µM concentrations.
    • Dose-Response Curves: Calculate IC50 values using nonlinear regression .
  • Control Experiments: Compare with non-brominated/fluorinated analogs to isolate substituent effects .

Advanced: How to reconcile contradictory data on substituent effects in indole derivatives?

Methodological Answer:

  • Case Study: Conflicting reports on bromine’s role in reactivity (e.g., nucleophilic substitution vs. steric hindrance) .
  • Experimental Design:
    • Competitive Reactions: Compare brominated vs. chlorinated analogs under identical conditions (e.g., Suzuki coupling yields).
    • DFT Calculations: Model transition states to quantify steric/electronic contributions (e.g., Fukui indices for electrophilic attack) .
  • Validation: Cross-reference with spectroscopic data (e.g., 13C NMR chemical shifts to assess electron density) .

Advanced: What strategies improve regioselectivity in functionalizing the indole core?

Methodological Answer:

  • Directing Groups: Introduce temporary groups (e.g., sulfonates) at C-3 to steer bromination/fluorination to C-5 or C-2 .
  • Metal Catalysis: Use Pd-catalyzed C-H activation for cross-coupling at specific positions (e.g., Buchwald-Hartwig amination at C-2) .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at electron-rich positions .

Advanced: How to assess environmental and handling risks during synthesis?

Methodological Answer:

  • Toxicity Screening: Use PubChem data to identify hazards (e.g., acute toxicity, flammability) .
  • Waste Management: Quench reaction byproducts (e.g., Cu residues) with EDTA solutions .
  • Personal Protective Equipment (PPE): Employ fume hoods, nitrile gloves, and flame-resistant lab coats, as recommended for halogenated indoles .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-2-(2-fluorophenyl)-1H-indole
Reactant of Route 2
Reactant of Route 2
5-bromo-2-(2-fluorophenyl)-1H-indole

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